(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
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Description
Synthesis Analysis
Several synthetic methods exist for preparing (4R)-tryptophan. Notably, metal-free catalyzed oxidative trimerization of indoles using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in air has been developed. This approach yields 2-(1H-indol-3-yl)-2,3′-biindolin-3-ones, which can be further modified to obtain (4R)-tryptophan derivatives .
Additionally, an efficient one-step electrochemical cross-dehydrogenative coupling process has been employed to synthesize 3-(indol-2-yl)quinoxalin-2(1H)-ones, which could serve as intermediates for (4R)-tryptophan derivatives .
Molecular Structure Analysis
The molecular structure of (4R)-tryptophan consists of an indole ring, a pentanoic acid side chain, and a chiral center at the C4 position. The indole moiety contributes to its aromatic character and biological activity .
Chemical Reactions Analysis
The formation of (4R)-tryptophan can involve various reactions, including oxidative trimerization of indoles, electrochemical cross-dehydrogenative coupling, and intramolecular N-nucleophilic addition. Mechanistic studies have elucidated the regioselective bond cleavage and coordination steps in these processes .
Scientific Research Applications
Stereochemical Investigations
- Stereochemical investigations have been conducted on reactions involving similar compounds. For example, a study by El-Samahy (2005) researched the nucleophilic addition of methyl ethyl ketone to related indolylideneacetates, leading to various isomeric compounds (El-Samahy, 2005).
Synthesis of Derivatives
- Research by Hartmann et al. (1994) involved the synthesis of compounds structurally similar to (4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, exploring their potential as inhibitors in mycolic acid biosynthesis (Hartmann et al., 1994).
Kinetic Analysis of Catalyzed Reactions
- A study by Kao and Tsai (2016) involved the kinetic analysis of lipase-catalyzed reactions using compounds with structural similarities, providing insights into the chemical behavior of such molecules (Kao & Tsai, 2016).
Computational Peptidology
- Computational peptidology, as researched by Flores-Holguín et al. (2019), can be relevant for understanding the behavior of complex amino acids like (4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid in biological systems (Flores-Holguín et al., 2019).
Synthesis for Antimicrobial and Anticancer Applications
- Research by Sharma et al. (2012) on the synthesis of related indole-derivatives provides insights into their potential antimicrobial and anticancer applications (Sharma et al., 2012).
properties
IUPAC Name |
(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)20-13(8-9-16(21)22)10-12-11-19-15-7-5-4-6-14(12)15/h4-7,11,13,19H,8-10H2,1-3H3,(H,20,23)(H,21,22)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYUVNZXIBSYAM-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CNC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CC1=CNC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid |
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